2-(2-aminoethyl)-5-methyl-1,3-thiazole-4-carboxylic acid dihydrochloride is a thiazole derivative characterized by its unique heterocyclic structure that incorporates both sulfur and nitrogen atoms. This compound is known for its potential biological activities and serves as a crucial building block in organic synthesis. The molecular formula of this compound is with a molecular weight of 259.15 g/mol. The dihydrochloride form indicates that the compound is stabilized by two hydrochloride ions, enhancing its solubility and stability in aqueous solutions .
Common reagents for these reactions include hydrogen peroxide or potassium permanganate for oxidation, and sodium borohydride for reduction. Reaction conditions usually involve controlled temperatures and pH levels to achieve the desired products .
Research indicates that 2-(2-aminoethyl)-5-methyl-1,3-thiazole-4-carboxylic acid dihydrochloride exhibits significant biological activities. Notably, it has been studied for:
These properties make it a candidate for further investigation in drug discovery and development .
The synthesis of 2-(2-aminoethyl)-5-methyl-1,3-thiazole-4-carboxylic acid dihydrochloride typically involves the following steps:
In industrial settings, optimized conditions are crucial to ensure high yield and purity during large-scale production .
The compound finds applications across various fields:
Its versatility makes it valuable in both academic research and industrial applications .
Interaction studies have shown that 2-(2-aminoethyl)-5-methyl-1,3-thiazole-4-carboxylic acid dihydrochloride can bind to specific molecular targets within biological systems. These interactions may modulate enzyme activity or receptor functions, leading to various pharmacological effects. Understanding these interactions is critical for elucidating its mechanism of action and potential therapeutic uses .
Several compounds share structural similarities with 2-(2-aminoethyl)-5-methyl-1,3-thiazole-4-carboxylic acid dihydrochloride. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
2-Aminothiazole | 70-13-1 | 0.93 |
4-Methylthiazole | 96-06-0 | 0.79 |
Thiazole-5-carboxylic acid | 1000-00-0 | 0.82 |
Ethyl 5-amino-2-methylthiazole-4-carboxylate | 31785-05-4 | 0.93 |
Methyl 2-aminothiazole-4-carboxylate | 118452-04-3 | 0.64 |
What distinguishes 2-(2-aminoethyl)-5-methyl-1,3-thiazole-4-carboxylic acid dihydrochloride from these similar compounds is its specific substitution pattern and the presence of two hydrochloride ions, which may enhance its solubility and reactivity compared to others. This unique profile contributes to its distinctive biological activities and makes it an important subject of study in medicinal chemistry .